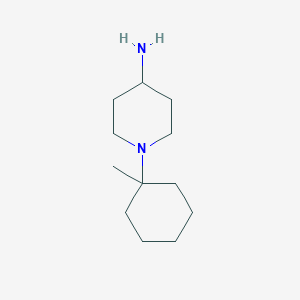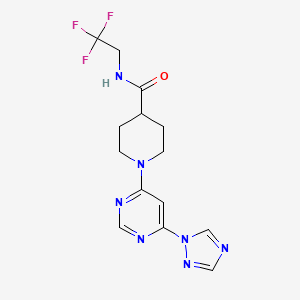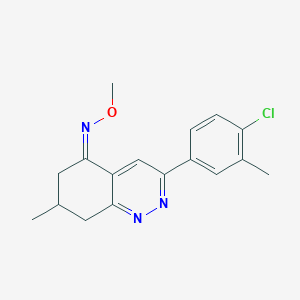![molecular formula C23H28N6O3 B2601273 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-54-9](/img/structure/B2601273.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Mesoionic purinone analogs, including compounds structurally related to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their tautomeric forms and hydrolytic reactions (Coburn & Taylor, 1982).
Receptor Affinity and Enzyme Activity
- Derivatives of imidazo- and pyrimidino[2,1-f]purines, which are related to the compound of interest, have shown significant activity in in vitro binding experiments for serotonin and dopamine receptors, as well as inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).
Preliminary Pharmacological Evaluation
- Synthesized derivatives of imidazo[2,1-f]purine-2,4-dione have been evaluated pharmacologically, indicating potential applications in anxiolytic and antidepressant activities (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- Studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have revealed a spectrum of receptor activities and potential for developing anxiolytic and antidepressant agents (Zagórska et al., 2015).
Ring Transformation in Chemical Reactions
- Research on imidazolidine-2,4-diones (related to the compound ) has shown interesting ring transformation properties when reacted with specific chemical compounds (Schläpfer-Dähler et al., 1992).
Inhibitors of Lck Kinase
- Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, similar in structure to the target compound, have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, suggesting potential in cancer research (Snow et al., 2002).
Synthesis of Imidazole Derivatives
- The synthesis and transformation of imidazole derivatives, closely related to the compound of interest, have been explored, indicating potential applications in diverse chemical reactions (Vas’kevich et al., 2013).
Improvement in Oxidative Coupling Reactions
- Studies have shown that certain heterocyclic ligands, including imidazole derivatives, can significantly improve the catalytic activity in oxidative coupling reactions, relevant in engineering plastics (Gamez et al., 2001).
Antiasthmatic Activity
- Xanthene derivatives, related structurally to the compound of interest, have been developed and evaluated for their antiasthmatic activity, indicating potential medicinal applications (Bhatia et al., 2016).
Antitubercular and Antifungal Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antitubercular and antifungal activities in studies, suggesting potential in treating infectious diseases (Syed et al., 2013).
Eigenschaften
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-18(16(2)13-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAARMEVWINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![2-[6-(1-Benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B2601196.png)

![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2601203.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)



